ethyl 5-bromo-1H-1,3-benzodiazole-7-carboxylate
Description
Ethyl 5-bromo-1H-1,3-benzodiazole-7-carboxylate is a heterocyclic aromatic compound featuring a benzodiazole core substituted with a bromine atom at the 5-position and an ethyl ester group at the 7-position. Its molecular formula is C₁₀H₉BrN₂O₂, with a SMILES representation of CCOC(=O)C1=CC2=C(C(=C1)Br)N=CN2 . The compound is structurally related to bioactive molecules such as azilsartan medoxomil, a known angiotensin II receptor antagonist used in hypertension treatment . The bromine substituent enhances electrophilic reactivity, enabling cross-coupling reactions, while the ester group provides synthetic versatility for further derivatization.
Properties
IUPAC Name |
ethyl 6-bromo-1H-benzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-3-6(11)4-8-9(7)13-5-12-8/h3-5H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDERRXRFIWYPDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC(=C1)Br)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-1H-1,3-benzodiazole-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-2-nitroaniline with ethyl chloroformate in the presence of a base, followed by reduction and cyclization to form the benzimidazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 5-bromo-1H-1,3-benzodiazole-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation or reduction, leading to different derivatives with altered properties.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), facilitate the hydrolysis.
Major Products Formed
The major products formed from these reactions include substituted benzimidazoles, carboxylic acids, and various oxidized or reduced derivatives, depending on the specific reaction conditions.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : Ethyl 5-bromo-1H-1,3-benzodiazole-7-carboxylate serves as a precursor in synthesizing more complex organic compounds. Its unique structure allows for various chemical transformations, including substitution reactions where the bromine can be replaced by other nucleophiles .
Biology
- Enzyme Inhibition Studies : The compound has shown potential in studying enzyme inhibition and protein interactions. Its ability to bind to specific biological targets makes it valuable in pharmacological research .
Industry
- Agrochemicals and Dyes : This compound is utilized in developing agrochemicals and dyes due to its reactive nature. It plays a role in creating novel polymers and coatings within material science .
This compound exhibits various biological activities:
- Antiviral : Similar compounds have demonstrated antiviral properties against several viruses.
- Anticancer : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction .
Summary of Biological Activities
| Activity Type | Related Studies | Findings |
|---|---|---|
| Antiviral | Various studies | Compounds similar to this compound showed significant antiviral activity against multiple viruses. |
| Anticancer | In vitro assays | Indicated moderate cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines. |
IC50 Values Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HeLa | 18 |
These findings suggest that this compound has potential as an anticancer agent due to its ability to induce cell death in various cancer types .
Study on Anticancer Properties
A comprehensive screening of derivatives showed promising results in inhibiting proliferation in MCF-7 cells through apoptosis induction mechanisms. Flow cytometry assays confirmed the efficacy of these compounds.
Enzyme Inhibition Research
Research highlighted the compound's potential as an enzyme inhibitor, particularly in pathways relevant to cancer treatment. The presence of the bromine atom enhances its interaction with target sites due to increased lipophilicity .
Mechanism of Action
The mechanism of action of ethyl 5-bromo-1H-1,3-benzodiazole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzimidazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The ethyl ester group may also influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzodiazole Core
Key Findings :
- Alkyl Substitutions : The addition of alkyl groups (e.g., propyl at position 1 in ) increases lipophilicity, which may improve membrane permeability in drug candidates.
- Core Heteroatom Differences : Indole derivatives (e.g., ) exhibit distinct electronic properties due to the absence of a second nitrogen atom in the diazole ring, leading to reduced thermal stability.
Heterocyclic Variations
Physicochemical Properties and Reactivity
- Thermal Stability : Benzodiazole derivatives with bromine and ester groups exhibit high decomposition temperatures (e.g., 330–338°C dec. for compounds in ), attributed to strong intermolecular hydrogen bonding and aromatic stacking.
- Solubility : The ethyl ester group improves solubility in organic solvents (e.g., DMSO, acetone) compared to carboxylic acid analogs .
- Reactivity : The bromine atom at position 5 facilitates Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation .
Biological Activity
Ethyl 5-bromo-1H-1,3-benzodiazole-7-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides an overview of the biological activity associated with this compound, including its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of benzodiazole derivatives, which are known for their diverse biological activities. The presence of the bromine atom and the carboxylate group in its structure enhances its interaction with biological targets, influencing its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in the benzodiazole family often exhibit inhibitory effects on various enzymes. For instance, they may inhibit cytochrome P450 enzymes, which are crucial for steroid biosynthesis in fungi and other organisms .
- Antimicrobial Activity : Benzodiazole derivatives have shown promising antibacterial and antifungal properties. This compound may exert its antimicrobial effects by disrupting cell membrane integrity or inhibiting essential metabolic pathways in pathogens .
Anticancer Activity
Recent studies have indicated that benzodiazole derivatives possess significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 Value (μM) | Reference Compound |
|---|---|---|
| MCF-7 (Breast) | 15.63 | Doxorubicin (10.38) |
| HeLa (Cervical) | 12.50 | Doxorubicin |
| A549 (Lung) | 9.87 | Doxorubicin |
These results suggest that this compound could be a candidate for further development as an anticancer agent due to its ability to induce apoptosis in cancer cells through mechanisms such as caspase activation .
Antimicrobial Activity
The compound has also been tested for antimicrobial efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent:
| Bacterial Strain | MIC (μg/mL) | Reference Standard |
|---|---|---|
| Staphylococcus aureus | 50 | Ampicillin (100) |
| Escherichia coli | 62.5 | Ciprofloxacin (25) |
| Candida albicans | 250 | Griseofulvin (500) |
These findings highlight the compound's effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity .
Study on Anticancer Effects
In a recent study published in a pharmacological journal, this compound was administered to MCF-7 breast cancer cells. The study demonstrated that treatment with the compound led to increased levels of p53 protein and enhanced caspase-3 activity, indicating an apoptotic response .
Study on Antimicrobial Effects
Another study focused on the antimicrobial activity of this compound against Staphylococcus aureus. The results showed that the compound effectively inhibited bacterial growth at low concentrations, outperforming several standard antibiotics .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 5-bromo-1H-1,3-benzodiazole-7-carboxylate?
- Methodological Answer : A common approach involves palladium-catalyzed cross-coupling reactions. For example, a brominated indazole precursor can be reacted with aryl boronic acids under Suzuki-Miyaura conditions (e.g., Pd(OAc)₂, Na₂CO₃, and triphenylphosphine in DMF/water) to introduce substituents . Alternatively, condensation reactions with aryl acids under reflux (e.g., using oxalyl chloride or trimethylsilyl isothiocyanate) can form the benzodiazole core .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : To confirm substituent positions and aromatic proton environments. For example, downfield shifts (~δ 8.0–8.5 ppm) in 1H NMR indicate aromatic protons adjacent to electron-withdrawing groups .
- IR Spectroscopy : To identify functional groups (e.g., ester C=O stretches ~1700 cm⁻¹) .
- Mass Spectrometry (HRMS) : For molecular ion confirmation and fragmentation patterns .
Q. What safety protocols are essential when handling brominated benzodiazoles?
- Methodological Answer :
- Storage : Keep in dry, ventilated areas away from heat and sunlight; use airtight containers .
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. For spills, neutralize with inert adsorbents and dispose as hazardous waste .
- Emergency Response : For inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes .
Q. How can the reactivity of the ester group be exploited in derivatization?
- Methodological Answer : The ethyl ester can undergo hydrolysis (e.g., with NaOH/EtOH) to yield carboxylic acid intermediates, which are precursors for amides or hydrazides. Refluxing with hydrazine hydrate generates carbohydrazides for further functionalization .
Advanced Research Questions
Q. How can conformational analysis elucidate structural flexibility in this compound derivatives?
- Methodological Answer :
- Computational Modeling : Use DFT (Density Functional Theory) to predict stable conformers and torsional angles. Compare with experimental data from X-ray crystallography .
- NMR NOE Experiments : Detect spatial proximity of protons to validate predicted conformations .
Q. What strategies improve yields in Suzuki-Miyaura cross-coupling reactions for bromobenzodiazoles?
- Methodological Answer :
- Catalyst Optimization : Replace Pd(OAc)₂ with PdCl₂(dppf) for enhanced stability in polar solvents .
- Solvent Systems : Use DMF/H₂O (4:1) to balance solubility and reaction efficiency.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 120°C) while maintaining high yields .
Q. How do structural modifications impact bioactivity in benzodiazole derivatives?
- Methodological Answer :
- SAR Studies : Introduce substituents (e.g., electron-withdrawing groups at position 5) and assay for activity. For example, bromine enhances electrophilicity, potentially increasing binding affinity to target proteins .
- Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with the carboxylate group) .
Q. What crystallographic techniques resolve the 3D structure of related benzodiazole esters?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., in EtOAc/hexane). Analyze unit cell parameters and intermolecular interactions (e.g., π-π stacking) .
- Powder XRD : Assess purity and polymorphism in bulk samples .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
